Cas no 82796-69-8 ((S)-1-(3-Methoxyphenyl)ethylamine)

(S)-1-(3-Methoxyphenyl)ethylamine is a chiral amine compound featuring a methoxy-substituted phenyl group and an ethylamine moiety. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The methoxy group enhances solubility and reactivity, facilitating its use in nucleophilic additions or reductive aminations. This compound is often employed in the preparation of bioactive molecules, including ligands for catalysis or chiral auxiliaries. High enantiomeric purity ensures consistent performance in stereoselective reactions. Suitable for controlled environments, it requires handling under inert conditions due to its amine functionality. Available in research-grade quantities, it is characterized by HPLC, NMR, and chiral analysis for quality assurance.
(S)-1-(3-Methoxyphenyl)ethylamine structure
82796-69-8 structure
Product Name:(S)-1-(3-Methoxyphenyl)ethylamine
CAS No:82796-69-8
MF:C9H13NO
MW:151.205622434616
MDL:MFCD00671656
CID:60500
PubChem ID:7020761
Update Time:2025-05-27

(S)-1-(3-Methoxyphenyl)ethylamine Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(3-Methoxyphenyl)ethanamine
    • (S)-m-Methoxy-alpha-methylbenzylamine
    • (1S)-1-(3-methoxyphenyl)ethanamine
    • (s)-1-(3-METHOXYPHENYL)ETHYLAMINE
    • [(1S)-1-(3-Methoxyphenyl)ethyl]amine
    • (S)-3-Methoxy-α-methylbenzylamine
    • (S)-(-)-1-(3-Methoxyphenyl)ethylamine
    • (S)-3-(1-Aminoethyl)anisole
    • (s)-3-methoxy-alpha-methylbenzylamine
    • AMY37526
    • 1-(S)-(3-methoxy-phenyl)-ethylamine
    • AKOS015852241
    • (s)-(3-methoxyphenyl)ethylamine
    • (S)-(-)-3-Methoxy-i+--methylbenzylamine
    • (1S)-1-(3-methoxyphenyl)ethylamine
    • (S)-1-(3-methoxyphenyl)-ethylamine
    • (S)-3-Methoxy-alpha-methylbenzylamine, ChiPros(R), produced by BASF, 99%
    • DTXSID501002896
    • CS-B0843
    • EC 632-902-0
    • CJWGCBRQAHCVHW-ZETCQYMHSA-N
    • A840448
    • SCHEMBL335349
    • (S)-1-(3-methoxy-phenyl)-ethylamine
    • (1S)-1-(3-methoxyphenyl)ethan-1-amine
    • 82796-69-8
    • (S)-1-(3-methoxyphenyl)ethan-1-amine
    • MFCD00671656
    • EN300-97838
    • AS-35064
    • (αS)-3-Methoxy-α-methylbenzenemethanamine (ACI)
    • Benzenemethanamine, 3-methoxy-α-methyl-, (S)- (ZCI)
    • (S)-m-Methoxy-α-phenethylamine
    • (S)-m-Methoxy-α-phenylethylamine
    • [(S)-(-)-1-(3-Methoxyphenyl)ethyl]amine
    • NS00077549
    • (S)-1-(3-Methoxyphenyl)ethylamine
    • MDL: MFCD00671656
    • Inchi: 1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3/t7-/m0/s1
    • InChI Key: CJWGCBRQAHCVHW-ZETCQYMHSA-N
    • SMILES: [C@H](C1C=CC=C(OC)C=1)(N)C

Computed Properties

  • Exact Mass: 151.10000
  • Monoisotopic Mass: 151.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Color/Form: Liquid
  • Density: 1,028 g/cm3
  • Melting Point: 5 °C
  • Boiling Point: 66 °C/0.38 mmHg
  • Flash Point: >100°C
  • Refractive Index: 1.5335
  • Water Partition Coefficient: Soluble in water (10g/L).
  • PSA: 35.25000
  • LogP: 2.41520
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined

(S)-1-(3-Methoxyphenyl)ethylamine Security Information

(S)-1-(3-Methoxyphenyl)ethylamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(S)-1-(3-Methoxyphenyl)ethylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-2343-25g
(S)-3-(1-AMINOETHYL)ANISOLE
82796-69-8 95
25g
$545 2021-06-26
TRC
M223828-250mg
(S)-1-(3-Methoxyphenyl)ethylamine
82796-69-8
250mg
$ 58.00 2023-09-07
TRC
M223828-500mg
(S)-1-(3-Methoxyphenyl)ethylamine
82796-69-8
500mg
$ 75.00 2023-09-07
TRC
M223828-2.5g
(S)-1-(3-Methoxyphenyl)ethylamine
82796-69-8
2.5g
$ 270.00 2023-09-07
Fluorochem
048058-25g
S)-3-(1-Aminoethyl)anisole
82796-69-8 98%
25g
£902.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S836794-100mg
(S)-(-)-1-(3-Methoxyphenyl)ethylamine
82796-69-8 99%
100mg
¥79.20 2022-09-28
eNovation Chemicals LLC
D504095-5g
(S)-1-(3-METHOXYPHENYL)ETHYLAMINE
82796-69-8 95%
5g
$695 2023-05-14
eNovation Chemicals LLC
D504095-10g
(S)-1-(3-METHOXYPHENYL)ETHYLAMINE
82796-69-8 95%
10g
$980 2023-05-14
eNovation Chemicals LLC
D504095-1kg
(S)-1-(3-METHOXYPHENYL)ETHYLAMINE
82796-69-8 95%
1kg
$2995 2023-05-14
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L16324-1g
(S)-(-)-1-(3-Methoxyphenyl)ethylamine, ChiPros?, 99+%, ee 99+%
82796-69-8 ee 99+%
1g
¥634.00 2023-03-02

(S)-1-(3-Methoxyphenyl)ethylamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Zirconocene chloride hydride Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Intermolecular enantioselective benzylic C(sp3)-H amination via cationic copper catalysis
Dai, Ling; et al, ChemRxiv, 2023, 1, 1-16

Production Method 2

Reaction Conditions
1.1 Reagents: L-Alanine Catalysts: Omega transaminase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 7.0, 30 °C
Reference
Chemoenzymatic asymmetric total synthesis of (S)-Rivastigmine using ω-transaminases
Fuchs, Michael; et al, Chemical Communications (Cambridge, 2010, 46(30), 5500-5502

Production Method 3

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: 2-Amino-2-methyl-1-propanol ,  Ruthenium, di-μ-chlorobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]di-,… ;  20 min, 90 °C; 90 °C → 50 °C
1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ;  2.5 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ;  overnight, rt
Reference
A Versatile Ru Catalyst for the Asymmetric Transfer Hydrogenation of Both Aromatic and Aliphatic Sulfinylimines
Pablo, Oscar; et al, Chemistry - A European Journal, 2012, 18(7), 1969-1983

Production Method 4

Reaction Conditions
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ,  (+)-cis-1-Amino-2-indanol Solvents: Isopropanol ;  20 min, 90 °C
1.2 Reagents: Potassium tert-butoxide Solvents: Isopropanol ;  3 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ;  overnight, rt
Reference
Asymmetric Synthesis of Chiral Primary Amines by Transfer Hydrogenation of N-(tert-Butanesulfinyl)ketimines
Guijarro, David; et al, Journal of Organic Chemistry, 2010, 75(15), 5265-5270

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  1,4-Dioxane ;  rt; 1.5 h, rt
Reference
Organoselenium-catalyzed enantioselective syn-dichlorination of unbiased alkenes
Gilbert, Bradley B.; et al, Tetrahedron, 2019, 75(31), 4086-4098

Production Method 6

Reaction Conditions
1.1 Catalysts: 2-Amino-2-methyl-1-propanol ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Isopropanol ;  20 min, 90 °C; 90 °C → rt
1.2 Reagents: Potassium tert-butoxide Solvents: Isopropanol ;  30 min, 50 °C; 50 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
Reference
Microwave-Enhanced Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines
Pablo, Oscar; et al, European Journal of Organic Chemistry, 2014, 2014(31), 7034-7038

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 10 atm, 60 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  1 h, rt
Reference
A simple and efficient synthesis of (S)- and (R)-1-(3-methoxyphenyl)ethylamine
Hu, Meng; et al, Letters in Organic Chemistry, 2007, 4(2), 126-128

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  1,4-Dioxane ;  0.5 - 1 h, rt
Reference
Iridium-catalyzed diastereoselective amination of alcohols with chiral tert-butanesulfinamide by the use of a borrowing hydrogen methodology
Xi, Xiaomei; et al, Organic & Biomolecular Chemistry, 2019, 17(33), 7651-7654

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Trifluoroacetic acid
Reference
A general enantioselective synthesis of α-arylethylamines
Chen, Chung Pin; et al, Tetrahedron Letters, 1991, 32(49), 7175-8

Production Method 10

Reaction Conditions
1.1 Reagents: Isopropylamine Catalysts: Pyridoxal 5′-phosphate ,  Omega transaminase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 9, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Stereoselective amination of racemic sec-alcohols through sequential application of laccases and transaminases
Martinez-Montero, Lia; et al, Green Chemistry, 2017, 19(2), 474-480

Production Method 11

Reaction Conditions
Reference
Resolution of 1-arylalkylamines with 6-(1,2:3,4-di-O-isopropylidene-α-d-galactopyranosyl)hydrogen phthalate
Mereyala, Hari Babu; et al, Tetrahedron: Asymmetry, 2004, 15(4), 585-587

Production Method 12

Reaction Conditions
1.1 Catalysts: Borane ,  (3aS,4S,7R,7aR)-Octahydro-7,8,8-trimethyl-4,7-methano-1,3,2-benzoxazaborole Solvents: Tetrahydrofuran ;  5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
1.3 Reagents: Borane Solvents: Tetrahydrofuran ;  24 h, reflux; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ;  24 h, acidified, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
Enantioselective reduction of ketoxime ethers with borane-oxazaborolidines and synthesis of the key intermediate leading to (S)-rivastigmine
Pakulski, Marcin M.; et al, Tetrahedron: Asymmetry, 2012, 23(9), 716-721

(S)-1-(3-Methoxyphenyl)ethylamine Raw materials

(S)-1-(3-Methoxyphenyl)ethylamine Preparation Products

(S)-1-(3-Methoxyphenyl)ethylamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:82796-69-8)(S)-1-(3-Methoxyphenyl)ethylamine
Order Number:A840448
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:49
Price ($):444.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:82796-69-8)(S)-1-(3-Methoxyphenyl)ethylamine
A840448
Purity:99%
Quantity:25g
Price ($):444.0
Email